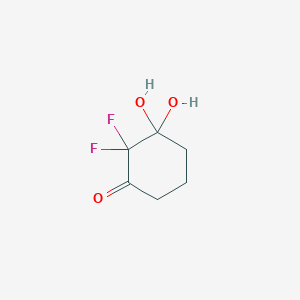

2,2-Difluoro-3,3-dihydroxycyclohexanone

描述

2,2-Difluoro-3,3-dihydroxycyclohexanone is a fluorinated cyclohexanone derivative featuring two fluorine atoms at the 2-position and hydroxyl groups at the 3-position. Its molecular formula is C₆H₈F₂O₃, with a molecular weight of 178.12 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capacity of hydroxyl groups, making it a unique candidate for studying reactivity, solubility, and conformational behavior in organic synthesis and medicinal chemistry.

属性

CAS 编号 |

183742-86-1 |

|---|---|

分子式 |

C6H8F2O3 |

分子量 |

166.12 g/mol |

IUPAC 名称 |

2,2-difluoro-3,3-dihydroxycyclohexan-1-one |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)4(9)2-1-3-5(6,10)11/h10-11H,1-3H2 |

InChI 键 |

PLLHONZYEMRVAS-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(C(C1)(O)O)(F)F |

规范 SMILES |

C1CC(=O)C(C(C1)(O)O)(F)F |

同义词 |

Cyclohexanone, 2,2-difluoro-3,3-dihydroxy- |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations :

- Fluorine vs. Chlorine Substitution: Replacing fluorine with chlorine (as in 3,3-Dichloro-2,2-dihydroxycyclohexanone ) increases molecular weight and alters reactivity due to chlorine’s larger atomic radius and weaker electronegativity compared to fluorine.

- Hydroxyl Groups: The presence of dihydroxy groups in the target compound enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 3,3-Difluorocyclohexanone .

Fluorination Efficiency

- highlights fluorination of 1,3,5-trimethoxybenzene using F-TEDA-BF₄ in ionic liquids, yielding fluorinated cyclohexanones (e.g., 2,2-difluoro-3,5-dimethoxy-3,5-cyclohexadienone). This suggests that electron-rich aromatic systems favor fluorination at positions adjacent to electron-donating groups, a trend applicable to synthesizing the target compound .

Conformational and Spectroscopic Analysis

- NMR Insights: While direct NMR data for the target compound are unavailable, analogs like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone () show characteristic shifts for hydroxyl (δ 6.6–7.1 ppm) and fluorinated carbons (δ 114–157 ppm in ¹³C NMR) . These ranges align with expected shifts for 2,2-Difluoro-3,3-dihydroxycyclohexanone.

- Conformational Studies: discusses fluorinated cyclohexane derivatives, noting that fluorine substituents favor axial conformations due to their electronegativity. This effect may be mitigated in the target compound by hydrogen bonding between hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。